4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine
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Overview
Description
4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and two sulfonyl groups. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.
Mechanism of Action
Target of Action
Similar compounds, such as [4- (4-phenyl-piperidin-1-yl)-benzenesulfonylamino]-acetic acid, have been shown to target stromelysin-1 , a human protein involved in the breakdown of extracellular matrix in normal physiological processes.
Mode of Action
This interaction could potentially alter the protein’s ability to perform its normal physiological role .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine typically involves multiple steps, starting with the preparation of the piperidine and morpholine rings. The benzylsulfonyl group is introduced through a sulfonylation reaction, which involves the reaction of benzyl chloride with sodium sulfite to form benzylsulfonic acid, followed by its reaction with piperidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-purity reagents and controlled reaction environments.
Chemical Reactions Analysis
Types of Reactions
4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The sulfonyl groups can be further oxidized under strong oxidative conditions.
Reduction: The compound can be reduced to remove the sulfonyl groups, although this requires strong reducing agents.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may yield simpler amine derivatives.
Scientific Research Applications
4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-Morpholin-4-Yl-Piperidine-1-Carboxylic Acid: Another compound with a piperidine and morpholine ring, but with different functional groups.
2-{3-[1-(Benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone: A compound with a similar piperidine structure but different substituents.
Uniqueness
4-((4-(Benzylsulfonyl)piperidin-1-yl)sulfonyl)morpholine is unique due to its dual sulfonyl groups and the combination of piperidine and morpholine rings. This unique structure may confer specific pharmacological properties that are not present in similar compounds.
Properties
IUPAC Name |
4-(4-benzylsulfonylpiperidin-1-yl)sulfonylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S2/c19-24(20,14-15-4-2-1-3-5-15)16-6-8-17(9-7-16)25(21,22)18-10-12-23-13-11-18/h1-5,16H,6-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFZOQURFDBZMDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)CC2=CC=CC=C2)S(=O)(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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